1-Tetratriacontanol

Catalog No.
S589788
CAS No.
28484-70-0
M.F
C34H70O
M. Wt
494.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Tetratriacontanol

CAS Number

28484-70-0

Product Name

1-Tetratriacontanol

IUPAC Name

tetratriacontan-1-ol

Molecular Formula

C34H70O

Molecular Weight

494.9 g/mol

InChI

InChI=1S/C34H70O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35/h35H,2-34H2,1H3

InChI Key

OULAJFUGPPVRBK-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO

Synonyms

Geddyl Alcohol; Sapiol; Tetratriacontyl Alcohol

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO

Plant Growth and Development:

  • Some studies suggest tetratriacontanol may play a role in plant growth and development. Research suggests it might influence various cellular processes, including cell division, photosynthesis, and membrane permeability [, ]. However, the exact mechanisms and its overall effectiveness in promoting plant growth remain under investigation, with mixed results reported in different studies [, ].

Agricultural Applications:

  • Due to the aforementioned potential effects on plant growth, tetratriacontanol has been explored for agricultural applications. Some studies have investigated its use as a plant growth regulator or anti-stress agent, aiming to improve crop yield or stress tolerance [, ]. However, as with plant growth promotion, the research findings are inconclusive, and the effectiveness and safety of tetratriacontanol for agricultural use require further evaluation [].

Other Areas of Research:

  • Tetratriacontanol is also being studied for its potential applications in other areas, including pharmaceutical research and material science. However, these investigations are still in the preliminary stages, and more research is needed to understand its potential benefits and limitations in these fields [, ].

1-Tetratriacontanol has the chemical formula C34H70O and is classified as a primary fatty alcohol. It is derived from tetratriacontane by replacing one terminal methyl hydrogen with a hydroxyl group. This compound appears as a white crystalline solid with a melting point ranging from 91 to 92 °C . As a long-chain fatty alcohol, it is part of a larger class known as policosanols, which are known for their potential health benefits and applications in various industries .

The mechanism of action of tetratriacontanol is an active area of research. Potential mechanisms include:

  • Membrane interaction: The long chain may interact with plant cell membranes, influencing their stability and function.
  • Hormone-like activity: Some studies suggest tetratriacontanol might mimic plant hormones or influence their signaling pathways []. However, more research is needed to confirm this.

The primary chemical reaction involving 1-Tetratriacontanol is its oxidation to form corresponding fatty aldehydes or acids. In general, fatty alcohols can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or chromium trioxide. The hydroxyl group can also participate in esterification reactions with acids to form esters, which are important in the production of surfactants and emulsifiers .

1-Tetratriacontanol exhibits several biological activities that have been the focus of research. It has been identified as a metabolite in plants and has shown potential herbicidal properties when extracted from rice hulls . Additionally, studies suggest that long-chain fatty alcohols can influence lipid metabolism and may have implications for cholesterol regulation . The compound's role in plant metabolism highlights its significance in agricultural applications.

The synthesis of 1-Tetratriacontanol can be achieved through several methods:

  • Reduction of Fatty Acids: Long-chain fatty acids can be reduced using lithium aluminum hydride or borohydride to yield the corresponding alcohol.
  • Hydroformylation: This involves the reaction of olefins with carbon monoxide and hydrogen to produce aldehydes, which can then be reduced to alcohols.
  • Microbial Fermentation: Certain microorganisms can produce long-chain fatty alcohols through fermentation processes, providing a more sustainable method for synthesis.

These methods allow for the production of high-purity 1-Tetratriacontanol suitable for research and industrial applications .

1-Tetratriacontanol has various applications across different fields:

  • Agriculture: Its herbicidal properties make it useful in crop protection.
  • Pharmaceuticals: The compound's effects on lipid metabolism position it as a candidate for developing cholesterol-lowering medications.
  • Cosmetics: Due to its emollient properties, it is used in formulations for skin care products.
  • Industrial Uses: It serves as an additive in lubricants and surfactants due to its hydrophobic characteristics .

Research on interaction studies involving 1-Tetratriacontanol primarily focuses on its effects on lipid profiles and metabolic pathways. For instance, studies have indicated that it may influence cholesterol levels by modulating lipid metabolism in animal models. Additionally, its interaction with plant systems suggests that it may play a role in signaling pathways related to growth and development .

1-Tetratriacontanol shares similarities with other long-chain fatty alcohols but possesses unique characteristics due to its specific chain length and structure. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
1-HexacosanolC26H54OShorter chain length; used in cosmetics
1-OctacosanolC28H58OKnown for its cholesterol-lowering effects
1-NonacosanolC29H60OExhibits similar biological activity
1-TriacontanolC30H62OSlightly shorter chain; used in industrial applications

While all these compounds belong to the same family of long-chain fatty alcohols, 1-Tetratriacontanol's longer carbon chain gives it distinct physical and chemical properties that may enhance its efficacy in specific applications .

The discovery and characterization of 1-Tetratriacontanol emerged from broader investigations into plant waxes and lipid compositions during the mid-20th century. The compound was first identified and catalogued with the CAS registry number 28484-70-0, marking its formal recognition in chemical databases. Early research focused on understanding the role of very long-chain fatty alcohols in plant surface waxes, where these compounds serve critical functions in protecting plants from environmental stresses and regulating water loss.

The systematic study of 1-Tetratriacontanol gained momentum as analytical techniques advanced, particularly with the development of gas chromatography-mass spectrometry methods that enabled precise identification and quantification of ultra-long-chain compounds. Historical research revealed that fatty alcohols of this chain length were initially obtained through reduction of wax esters using sodium in the Bouveault-Blanc reduction process, before catalytic hydrogenation became commercially viable in the 1930s.

The compound's various synonyms, including Geddyl alcohol, Sapiol, and Tetratriacontyl alcohol, reflect its independent discovery and characterization by different research groups over time. These multiple naming conventions highlight the compound's presence across diverse natural sources and its significance in multiple research contexts, from plant biochemistry to industrial applications.

Classification within Ultra-Long-Chain Fatty Alcohols

1-Tetratriacontanol belongs to the specialized category of ultra-long-chain fatty alcohols (ULCFAs), defined as fatty alcohols with carbon chain lengths of 26 or greater. Within this classification system, the compound is specifically categorized as a C34 primary fatty alcohol, characterized by a terminal hydroxyl group attached to a straight-chain hydrocarbon backbone of 34 carbon atoms.

The structural classification places 1-Tetratriacontanol within the broader family of policosanols, which are mixtures of long-chain aliphatic primary alcohols ranging from C20 to C36. This classification is significant because policosanols exhibit various beneficial effects on human health, including cholesterol regulation and anti-inflammatory properties. The compound's position within this family makes it particularly interesting for nutraceutical applications.

From a biochemical perspective, 1-Tetratriacontanol represents the terminal member of the fatty alcohol synthesis pathway in many plant species. The compound's synthesis involves multiple elongation cycles of shorter-chain precursors through fatty acid synthase complexes, followed by reduction to form the corresponding alcohol. This biosynthetic pathway demonstrates the sophisticated enzymatic machinery required to produce such extended carbon chains.

The compound's chemical properties align with other ultra-long-chain fatty alcohols, exhibiting extremely low water solubility and high melting points. With a reported melting point of 89-91°C, 1-Tetratriacontanol exists as a white crystalline solid at room temperature. Its physical properties reflect the predominance of hydrophobic interactions within its extended alkyl chain, making it virtually insoluble in water but soluble in organic solvents such as benzene, hexane, and toluene when heated.

Significance in Plant Biochemistry

The role of 1-Tetratriacontanol in plant biochemistry extends far beyond its function as a simple structural component. Research has demonstrated that this compound serves as a crucial constituent of plant surface waxes, where it contributes to the formation of protective barriers against environmental stresses. These wax layers, containing 1-Tetratriacontanol and related compounds, help regulate water loss, protect against pathogen invasion, and provide resistance to UV radiation damage.

In rice hulls, 1-Tetratriacontanol has been identified as one of seven major compounds, alongside other bioactive molecules such as momilactones A and B. This discovery is particularly significant because rice hulls are agricultural waste products, and the identification of valuable compounds like 1-Tetratriacontanol opens possibilities for waste valorization and sustainable production methods. The compound's presence in rice hulls also correlates with observed herbicidal activities, suggesting it may play a role in allelopathic interactions between plants.

The compound's distribution across diverse plant species indicates its fundamental importance in plant physiology. Beyond rice, 1-Tetratriacontanol has been documented in Agave americana, where it occurs alongside related tetratriacontanol derivatives with demonstrated antibacterial activities. This broad distribution suggests that the compound serves essential functions that have been conserved across different plant lineages.

Recent research has revealed that 1-Tetratriacontanol concentrations can vary significantly depending on plant developmental stages and environmental conditions. Studies on policosanol composition in various plants have shown that the relative proportions of different chain-length alcohols, including 1-Tetratriacontanol, change during seed maturation and in response to stress conditions. This dynamic regulation suggests that plants actively control the production of these compounds in response to physiological needs.

Evolving Research Perspectives

Contemporary research on 1-Tetratriacontanol has expanded beyond traditional plant biochemistry to encompass biotechnology, pharmacology, and sustainable chemistry applications. The compound's identification as a component of policosanol mixtures has sparked interest in its potential health benefits, particularly in cardiovascular health and cholesterol management. While octacosanol remains the most studied policosanol component, growing attention is being directed toward longer-chain alcohols like 1-Tetratriacontanol.

Biotechnological approaches to 1-Tetratriacontanol production represent a significant shift in research perspectives. Scientists are now investigating microbial production systems, particularly using Saccharomyces cerevisiae engineered with fatty acyl reductases and elongation enzymes, to produce very long-chain fatty alcohols including those approaching the chain length of 1-Tetratriacontanol. These efforts aim to develop sustainable production methods that could replace extraction from plant sources.

The herbicidal properties of 1-Tetratriacontanol have opened new research avenues in agricultural applications. Studies have demonstrated that the compound exhibits inhibitory activity against certain weed species, with particular effectiveness against duckweed and various grass species. This discovery has implications for developing environmentally friendly herbicides derived from natural sources, potentially reducing reliance on synthetic chemical herbicides.

Current analytical methodologies for 1-Tetratriacontanol research have evolved to include sophisticated techniques such as high-resolution mass spectrometry, nuclear magnetic resonance spectroscopy, and advanced chromatographic methods. These technological advances have enabled more precise quantification and structural characterization, facilitating deeper understanding of the compound's properties and biological activities.

Physical Description

Solid

XLogP3

17

Melting Point

92°C

UNII

4BV78573LP

Other CAS

28484-70-0

Wikipedia

1-tetratriacontanol

Use Classification

Fatty Acyls [FA] -> Fatty alcohols [FA05]

Dates

Last modified: 08-15-2023

Explore Compound Types